3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is a fluorinated piperidine ether building block with the molecular formula C₁₂H₁₆ClF₂NO and a molecular weight of 263.71 g·mol⁻¹. The compound features a piperidine ring substituted at the 3‑position with a 2,4‑difluorobenzyloxy group, forming a hydrochloride salt that enhances crystallinity and handling.

Molecular Formula C12H16ClF2NO
Molecular Weight 263.71 g/mol
CAS No. 1220020-22-3
Cat. No. B1440798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride
CAS1220020-22-3
Molecular FormulaC12H16ClF2NO
Molecular Weight263.71 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OCC2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C12H15F2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
InChIKeyGNLHMSAJSJUECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Difluorobenzyl)oxy]piperidine HCl (CAS 1220020-22-3): Core Properties and Sourcing Profile


3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is a fluorinated piperidine ether building block with the molecular formula C₁₂H₁₆ClF₂NO and a molecular weight of 263.71 g·mol⁻¹ . The compound features a piperidine ring substituted at the 3‑position with a 2,4‑difluorobenzyloxy group, forming a hydrochloride salt that enhances crystallinity and handling . It is supplied as a research‑grade intermediate with a typical purity of ≥98 % (HPLC) and is classified as an irritant under GHS (H302–H315–H319–H335) .

Why 3-[(2,4-Difluorobenzyl)oxy]piperidine HCl Cannot Be Readily Replaced by In‑Class Analogs


Within the 3‑benzyloxypiperidine family, even seemingly conservative modifications produce measurable shifts in lipophilicity, electronic distribution, and metabolic susceptibility that directly affect downstream molecular properties [1]. Replacing the 2,4‑difluoro arrangement with a 2,4‑dichloro pattern raises the calculated LogP by approximately one log unit (from ∼2.66 to 3.68), altering partitioning behaviour in both synthesis and biological assays . Moving the ether linkage from the 3‑position to the 4‑position (CAS 1220034‑23‑0) changes the spatial orientation of the basic nitrogen, influencing receptor‑ligand geometry . These quantifiable differences mean that using a “similar” piperidine ether without verifying the exact substitution pattern introduces uncontrolled variability in physicochemical and pharmacological readouts.

Quantitative Differentiation Evidence for 3-[(2,4-Difluorobenzyl)oxy]piperidine HCl vs. Closest Analogs


Calculated Lipophilicity (LogP) vs. 2,4‑Dichloro Analog and 4‑(2,4‑Difluorobenzyl)piperidine

The target compound exhibits a predicted LogP of 2.66, substantially lower than the 2,4‑dichloro analog (LogP = 3.68) and the ether‑deficient 4‑(2,4‑difluorobenzyl)piperidine (LogP = 3.07) [1]. The ~1.0 log‑unit reduction relative to the dichloro congener translates to roughly 10‑fold lower octanol/water partitioning, which can improve aqueous solubility and reduce non‑specific protein binding in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 3‑Oxy vs. 4‑Oxy Substitution Topology

The 3‑[(2,4‑difluorobenzyl)oxy]piperidine regioisomer (CAS 1220020‑22‑3) places the basic nitrogen closer to the ether oxygen than its 4‑oxy counterpart (CAS 1220034‑23‑0), creating a distinct H‑bond acceptor‑donor distance and molecular electrostatic pattern . While both isomers share the same molecular formula and weight, their MDL numbers differ (MFCD13561223 vs. MFCD13561224), and their chromatographic retention times are expected to diverge under standard reversed‑phase conditions .

Regioisomerism Receptor fit Synthetic building blocks

Purity Benchmark: ≥98 % vs. 95 % Non‑Fluorinated Analog

Commercial suppliers list the target compound at ≥98 % purity (HPLC), whereas the non‑fluorinated 3‑(benzyloxy)piperidine HCl (CAS 37098‑74‑1) is typically offered at ≥95 % . The 3‑percentage‑point purity advantage reduces the burden of unknown impurities in high‑sensitivity assays and provides a more reproducible starting point for derivatization chemistry.

Chemical purity Reproducibility Procurement specification

Safety Profile: Quantitative GHS Hazard Classification for Handling and Disposal Planning

The compound carries explicit GHS07 hazard statements (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) with precautionary codes P261–P501 . This level of hazard documentation exceeds what is available for many custom‑synthesized in‑class analogs and supports direct incorporation into institutional safety assessments without additional testing.

Safety GHS compliance Laboratory handling

Optimal Application Scenarios for 3-[(2,4-Difluorobenzyl)oxy]piperidine HCl Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS‑Penetrant Lead Optimization Requiring Controlled Lipophilicity

The compound’s predicted LogP of 2.66 places it in the favourable range for CNS drug candidates (typically LogP 2‑4). Compared with the dichloro analog (LogP 3.68), it offers lower non‑specific tissue binding while retaining sufficient passive permeability [1]. This makes it a superior starting point for developing ligands targeting GPCRs, ion channels, or enzymes where excessive lipophilicity would compromise the therapeutic index.

Fragment‑Based Drug Discovery: Fluorinated 3D Building Block with Defined Exit Vector

The 3‑position ether substitution provides a distinct spatial orientation of the 2,4‑difluorophenyl ring relative to the piperidine nitrogen, a feature that is non‑interchangeable with the 4‑oxy regioisomer . Combined with the 98 % commercial purity, this regiospecificity supports reliable fragment growing and merging campaigns where minor structural variations determine binding pose and selectivity.

Parallel Synthesis and Library Production: High‑Purity Scaffold Minimising Purification Burden

With a guaranteed purity of ≥98 % , the compound reduces the need for pre‑functionalisation purification compared with non‑fluorinated analogs typically supplied at 95 %. In high‑throughput parallel chemistry, this translates to fewer failed reactions and higher crude purity of final library members, directly improving screening data quality and reducing costly repurification cycles.

Institutional Procurement: Pre‑Classified GHS Data for Rapid Safety Compliance

The comprehensive GHS hazard and precautionary statement set provided by vendors allows EH&S departments to pre‑approve the compound for general laboratory use without commissioning additional toxicological assessments. This accelerates procurement lead times relative to uncharacterised custom analogs that require case‑by‑case safety review.

Quote Request

Request a Quote for 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.